molecular formula C10H10O7 B2783692 Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate CAS No. 1246616-82-9

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate

Cat. No. B2783692
CAS RN: 1246616-82-9
M. Wt: 242.183
InChI Key: QEKNLIRXCBQPFD-UHFFFAOYSA-N
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Description

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is a chemical compound with the molecular formula C10H10O7 . It has a molecular weight of 242.19 . It is a solid substance stored in a refrigerator . This compound is a useful intermediate for the preparation of dolutegravir and dolutegravir salts used in antiretroviral medications .


Synthesis Analysis

The synthesis of this compound has been reported in literature . A two-step procedure was extensively optimized, and it was found that the reactions can be carried out in toluene as a single solvent . The product was directly obtained by a simple filtration .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 . The InChI key is QEKNLIRXCBQPFD-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be a useful intermediate in the synthesis of dolutegravir and dolutegravir salts .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 242.19 . It is stored in a refrigerator .

Scientific Research Applications

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate has a wide range of applications in scientific research. It is used as a reagent in organic chemistry and biochemistry, and for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, in the production of dyes, and in the production of polymers and plastics. This compound is also used in the production of fuel additives, in the synthesis of food additives, and in the synthesis of pesticides.

Advantages and Limitations for Lab Experiments

The main advantage of using Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate in laboratory experiments is its versatility. It can be used in a wide range of experiments, and is relatively easy to synthesize. The main limitation is its toxicity. This compound is a toxic compound, and should be handled with care.

Future Directions

The future of Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate research is promising. The compound has a wide range of potential applications, and further research is needed to explore its full potential. Potential future directions include further study of its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in the production of pharmaceuticals, dyes, and polymers. Additionally, further research is needed to explore its potential for use as a fuel additive, food additive, and pesticide.

Synthesis Methods

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is synthesized through a reaction between dimethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate and dimethyl 2,5-dicarboxylate. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at temperatures between 100-150°C and yields this compound as a white crystalline solid.

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

dimethyl 3-methoxy-4-oxopyran-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKNLIRXCBQPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC=C(C1=O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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